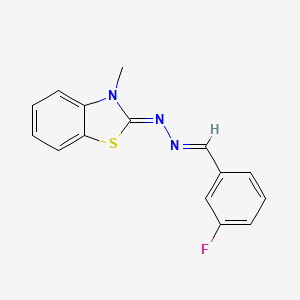![molecular formula C21H30N4O2 B5579687 N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-methoxy-4-methylbenzamide](/img/structure/B5579687.png)
N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-methoxy-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar complex organic molecules often involves multi-step chemical reactions that include the formation of heterocyclic compounds and fusions of different rings. For instance, the synthesis of novel tricyclic scaffolds that incorporate a fusion of substituted pyranose rings with seven-membered rings, such as 1,2,3,4-tetrahydrobenzo[e][1,4]diazepin-5-one, has been described by Abrous et al. (2001)(Abrous et al., 2001). Such methodologies could be relevant to the synthesis of N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-methoxy-4-methylbenzamide, given the structural similarities.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple rings, including diazepine and pyrazolo rings, which are essential for the compound's biological activity. The structural analysis often involves spectroscopic techniques such as NMR, IR, and mass spectrometry, as seen in the work by Malathi and Chary (2019), who utilized these techniques for characterizing similar compounds (Malathi & Chary, 2019).
Chemical Reactions and Properties
The chemical reactivity of such compounds often includes interactions with biological receptors, influenced by the specific functional groups and the overall three-dimensional structure. For example, Hirokawa et al. (2002) explored the synthesis and structure-activity relationships of similar benzamides as dual antagonists for dopamine D2 and serotonin 5-HT3 receptors, highlighting the importance of the molecular structure in biological activity (Hirokawa et al., 2002).
科学的研究の応用
Antiproliferative Effects on Cancer Cells
Recent studies have focused on the synthesis of phenylpyrazolodiazepin-7-ones, conformationally rigid analogs of aminopyrazole amide scaffolds, and their antiproliferative activities on melanoma and hematopoietic cell lines. These compounds exhibit competitive activities compared to sorafenib, a reference standard for cancer treatment. The reported synthesis approach highlights the potential of diazepine derivatives as potent and selective inhibitors of Raf kinases and mild inhibitors of PI3Kα, indicating their significance in developing new anticancer agents (Kim et al., 2011).
Serotonin-3 Receptor Antagonists
Research into the structural modification of diazepine derivatives has led to the development of potent serotonin-3 (5-HT3) receptor antagonists. These findings have implications for the treatment of conditions modulated by 5-HT3 receptors, including nausea, anxiety, and other CNS disorders. Structure-activity relationship (SAR) studies have identified key substitutions that enhance receptor antagonistic activity, contributing to the design of more effective therapeutic agents (Harada et al., 1995).
Novel Scaffolds for Drug Discovery
The synthesis of novel scaffolds incorporating diazepine derivatives has been explored to create new compounds for drug discovery. This includes the development of tricyclic scaffolds that fuse a pyranose ring with seven-membered rings of diazepines, demonstrating the versatility of diazepine chemistry in generating diverse molecular architectures for potential pharmacological applications (Abrous et al., 2001).
Synthesis and Pharmacological Activities
Further studies have synthesized a series of substituted pyrazole derivatives from diazepine-related precursors, revealing their potential anti-inflammatory activities. These findings underscore the importance of diazepine derivatives in medicinal chemistry, offering insights into their roles in developing new therapeutic agents with reduced toxicity and enhanced pharmacological profiles (Abdulla et al., 2013).
特性
IUPAC Name |
2-methoxy-4-methyl-N-[[5-(2-methylpropyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O2/c1-15(2)13-24-8-5-9-25-18(14-24)11-17(23-25)12-22-21(26)19-7-6-16(3)10-20(19)27-4/h6-7,10-11,15H,5,8-9,12-14H2,1-4H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPWUFCOLNPNQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC2=NN3CCCN(CC3=C2)CC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-benzyl-8-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5579614.png)

![N-cyclopentyl-2-[4-methyl-6-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetamide](/img/structure/B5579621.png)
![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5579624.png)




![3-{[benzyl(methyl)amino]methyl}-2-methyl-4-quinolinol](/img/structure/B5579669.png)
![2-chloro-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5579674.png)
![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5579676.png)
![2-methyl-4-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5579695.png)
